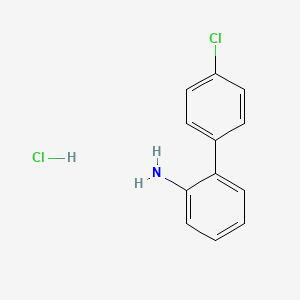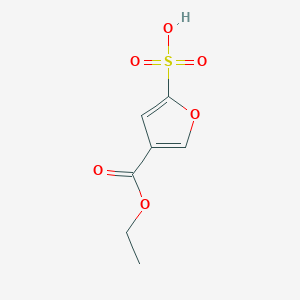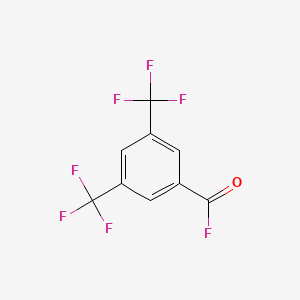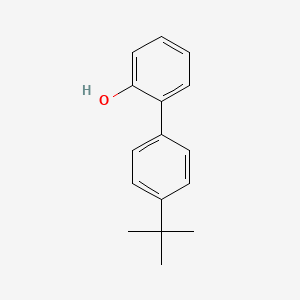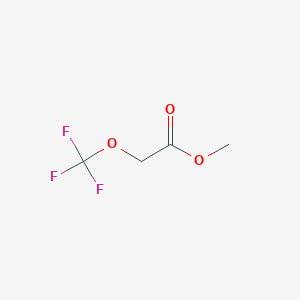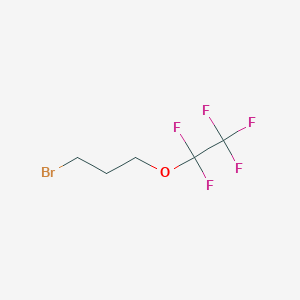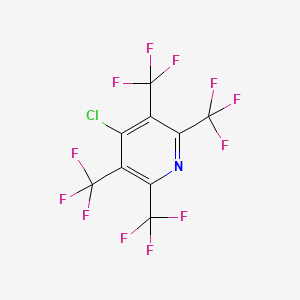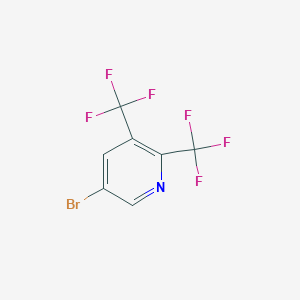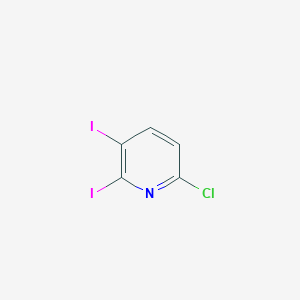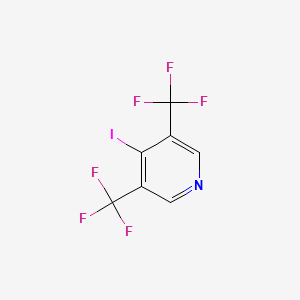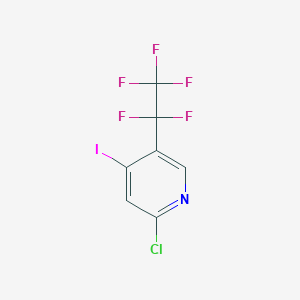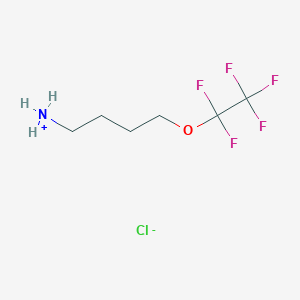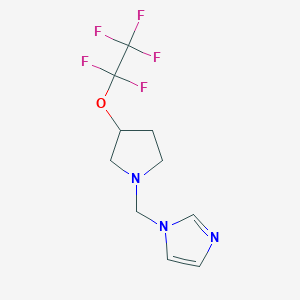
2-Chloro-3-iodo-5-pentafluoroethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine serves as a precursor or intermediate in the synthesis of various biologically active molecules. For instance, its use in creating pyranopyrimidine scaffolds has been highlighted due to their applicability in medicinal and pharmaceutical industries. These scaffolds are crucial for developing drugs with potential antiviral, antiarthritic, antibacterial, and anticancer activities. Pyridine derivatives, including those synthesized using 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine, exhibit a wide range of biological activities and have been used as chemosensors in analytical chemistry (Parmar et al., 2023; Abu-Taweel et al., 2022).
Catalysis and Material Science
In catalysis, the compound's role extends to facilitating the synthesis of heterocyclic compounds, acting as a catalyst or a catalyst precursor. Its application in creating N-oxide molecules showcases its versatility in organic synthesis, catalysis, and drug development. N-oxide derivatives are critical for forming metal complexes, designing catalysts, and synthesizing compounds with medicinal properties (Li et al., 2019).
Additionally, the use of 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine in synthesizing pyrrolidine derivatives emphasizes its significance in drug discovery. The pyrrolidine ring, obtained from pyridine derivatives, is widely used in medicinal chemistry to develop treatments for various diseases, indicating the compound's role in creating complex molecular architectures with biological relevance (Li Petri et al., 2021).
Environmental and Safety Considerations
While the focus is on the compound's applications in scientific research, it's essential to consider the environmental and safety aspects of its use. The development and use of such compounds necessitate careful handling and assessment of their environmental impact. The search for alternatives to persistent organic pollutants, including perfluoroalkyl and polyfluoroalkyl substances, underlines the importance of researching and understanding the environmental fate of chemical reagents used in research and industry (Wang et al., 2019).
Properties
IUPAC Name |
2-chloro-3-iodo-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5IN/c8-5-4(14)1-3(2-15-5)6(9,10)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJODLIJJLCPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023165 |
Source


|
| Record name | 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286743-96-1 |
Source


|
| Record name | 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

